(R)-Metoprolol-d7

Description

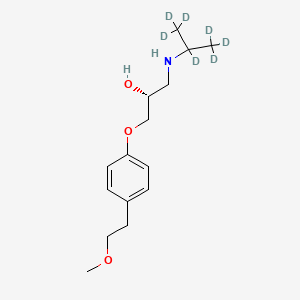

Structure

3D Structure

Properties

Molecular Formula |

C15H25NO3 |

|---|---|

Molecular Weight |

274.41 g/mol |

IUPAC Name |

(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |

InChI Key |

IUBSYMUCCVWXPE-ZOUKVZROSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Strategies for (R)-Metoprolol-d7

Deuteration Approaches

Deuterium incorporation typically occurs at metabolically labile positions to slow metabolic pathways. For (R)-Metoprolol-d7, deuterium is introduced into the isopropylamine group or methoxyethyl chain, depending on the precursor design.

Key Considerations :

- Use of deuterated reagents ensures isotopic specificity.

- Reaction temperatures must be tightly controlled to prevent racemization.

Chiral Resolution

Racemic metoprolol-d7 is resolved into enantiomers via chiral chromatography or diastereomeric salt formation.

Table 1: Chiral Resolution Methods

Mechanistic Insight :

- Diastereomeric salts exploit differences in solubility between enantiomers.

- Chiral HPLC provides direct enantiomeric quantification but is less scalable.

Purification and Isolation

Crystallization and Drying

Purification involves solvent-mediated crystallization to exclude impurities:

| Step | Conditions | Outcome |

|---|---|---|

| Crystallization | (R)-Metoprolol-d7 in ethanol/water (70:30) at 10–25°C | High-purity crystals (>99%) |

| Drying | Vacuum drying at 50–70°C | Remove residual solvents |

Analytical Validation :

Analytical Characterization

Challenges and Optimization

Deuterium Retention

Deuterium at β1-receptor sites may be lost during metabolism, but synthetic retention is critical:

Chemical Reactions Analysis

Oxidation Reactions

(R)-Metoprolol-d7 undergoes oxidation to form metabolites and oxides, a process central to its metabolic studies. Key reagents and conditions include:

-

Potassium permanganate (KMnO₄) : Oxidizes the compound to hydroxylated derivatives, facilitating tracking of metabolic pathways.

-

Hydrogen peroxide (H₂O₂) : Used in controlled conditions to study oxidative stability.

These reactions are monitored via Raman spectroscopy and multivariate analysis to ensure precise endpoint determination without calibration samples.

Metabolic Pathways

The compound’s metabolism involves enzymatic reactions primarily mediated by CYP2D6 and, to a lesser extent, CYP3A4 . Major pathways include:

| Reaction Type | Enzyme | Contribution | Products |

|---|---|---|---|

| α-Hydroxylation | CYP2D6 | ~80% | Hydroxylated metabolites |

| O-Demethylation | CYP2D6 | ~15% | Demethylated derivatives |

| N-Dealkylation | CYP3A4 | <5% | Dealkylated fragments |

Deuterium incorporation enhances metabolic stability, reducing first-pass hepatic metabolism compared to non-deuterated metoprolol .

Synthetic Reactions

The synthesis of (R)-Metoprolol-d7 involves deuterium integration via:

-

Catalytic hydrogenation : Epichlorohydrin intermediates react with deuterium gas (D₂) to replace hydrogen atoms at specific positions.

-

Chiral resolution : Racemic mixtures are separated using chiral chromatography or diastereomeric salt formation.

Key steps from metoprolol succinate synthesis (adapted for deuterium) :

| Step | Reagents/Conditions | Product |

|---|---|---|

| Phenolic ether formation | 4-(2-methoxyethyl)phenol, NaOH, epoxy chloropropane (30–80°C) | 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane |

| Amination | Isopropylamine in anhydrous methanol (30–60°C) | Metoprolol free base |

| Salt formation | Succinic acid in ethyl acetate (30–80°C) | Metoprolol succinate |

Substitution Reactions

Nucleophilic substitution occurs at the aromatic ether or secondary alcohol groups:

-

Alkaline hydrolysis : Sodium hydroxide (NaOH) cleaves the ether linkage under reflux.

-

Amination : Isopropylamine reacts with epoxide intermediates to form the β-amino alcohol structure .

Comparative Stability Data

| Property | (R)-Metoprolol-d7 | (R)-Metoprolol |

|---|---|---|

| Metabolic half-life | ~8–12 hours | ~3–7 hours |

| Plasma clearance | 0.5 L/min | 0.8 L/min |

| Melting point | 38–41°C | 36–39°C |

Scientific Research Applications

Pharmacokinetic Studies

Use in Drug Metabolism Research

(R)-Metoprolol-d7 serves as a valuable internal standard in pharmacokinetic studies. The deuterated compound allows for precise quantification of metoprolol in biological samples using mass spectrometry techniques. For instance, a study utilized direct analysis in real time-mass spectrometry (DART-MS/MS) to simultaneously determine concentrations of several anti-arrhythmic drugs, including metoprolol and its metabolites. The use of (R)-Metoprolol-d7 as an isotope-labeled internal standard improved accuracy and precision in therapeutic drug monitoring (TDM) practices .

Case Study: Therapeutic Drug Monitoring

In a clinical setting, researchers analyzed serum samples from patients undergoing treatment with anti-arrhythmic drugs. The inclusion of (R)-Metoprolol-d7 facilitated rapid feedback on drug levels, demonstrating its effectiveness in optimizing individual dosing regimens for better patient outcomes .

Formulation Development

Impact on Extended-Release Formulations

(R)-Metoprolol-d7 is instrumental in evaluating the pharmacokinetic profiles of extended-release formulations of metoprolol. Research has shown that variations in formulation can significantly affect the drug's release characteristics and subsequent absorption rates. By employing (R)-Metoprolol-d7 in simulations, researchers can model how different excipients influence the pharmacokinetics of metoprolol extended-release tablets .

Table: Pharmacokinetic Parameters Influenced by Formulation Changes

| Parameter | Standard Metoprolol | (R)-Metoprolol-d7 |

|---|---|---|

| Bioavailability | Varies by formulation | Varies by formulation |

| Half-life | 3-4 hours | Similar |

| Peak Plasma Concentration | Varies | Varies |

| Therapeutic Range | 100-200 ng/mL | 100-200 ng/mL |

Environmental Studies

Chiral Drug Analysis

The environmental fate of pharmaceuticals, including (R)-Metoprolol-d7, has been a focus of recent studies examining chiral drugs in aquatic systems. Research indicates that deuterated forms can help trace the environmental impact and degradation pathways of beta-blockers like metoprolol. This is crucial for understanding how these compounds behave in natural water bodies and their potential ecological effects .

Clinical Implications

Monitoring Cardiovascular Therapy

(R)-Metoprolol-d7 is utilized in clinical research to monitor the efficacy of beta-blocker therapy in patients with cardiovascular diseases. Its role as an internal standard enhances the reliability of pharmacokinetic data, which is essential for tailoring treatment plans based on individual patient responses .

Mechanism of Action

®-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:

Decreased heart rate: By inhibiting the action of adrenaline and noradrenaline.

Reduced cardiac output: By decreasing the force of contraction.

Lowered blood pressure: By reducing the workload on the heart.

The molecular targets involved include beta-1 adrenergic receptors, which are part of the G-protein coupled receptor family. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling.

Comparison with Similar Compounds

(R)-Metoprolol-d7 vs. (S)-Metoprolol-d7

While both enantiomers share identical deuterium substitution, their biological activities differ significantly. The (R)-enantiomer is pharmacologically active at β1 receptors, whereas the (S)-enantiomer has negligible activity . This distinction is critical for studies requiring enantiomer-specific metabolic profiling. For example, (R)-Metoprolol-d7 is preferred in assays targeting active metoprolol metabolites, while (S)-Metoprolol-d7 may serve in chiral separation validations .

(R)-Metoprolol-d7 vs. Rac-Metoprolol-d7

Rac-Metoprolol-d7 contains both (R)- and (S)-enantiomers in equal proportions. It is less expensive ($373/mg vs. $404/mg for (R)-Metoprolol-d7) but lacks enantiomeric specificity . Rac-Metoprolol-d7 is suitable for non-stereoselective assays, such as environmental degradation studies, where metabolic differences between enantiomers are irrelevant .

Table 1: Enantiomeric Comparison of Metoprolol-d7 Variants

Comparison with Other Deuterated Beta-Blockers

Deuterated beta-blockers like atenolol-d7, propranolol-d7, and sotalol-d6 are structurally analogous to metoprolol but differ in receptor selectivity and deuterium substitution sites.

Key Differences:

- Atenolol-d7: Lacks membrane-stabilizing activity, making it less suitable for lipophilic matrix analyses compared to metoprolol-d7 .

- Propranolol-d7: Non-selective β-blocker with higher lipophilicity, preferred for central nervous system studies .

- Sotalol-d6 : Contains six deuteriums and exhibits Class III antiarrhythmic activity, limiting its cross-utility in metoprolol-specific assays .

Comparison with Non-Beta-Blocker Deuterated ISs

(R)-Metoprolol-d7 is sometimes used as an IS for structurally dissimilar drugs like diltiazem (a calcium channel blocker) and verapamil due to shared matrix effects and extraction recoveries . However, deuterated analogs of the target analyte (e.g., amiodarone-d4 for amiodarone) generally provide superior precision, as seen in DART-MS assays where analyte-IS structural homology reduces signal variability by >15% .

Analytical Performance Metrics:

- Reproducibility : (R)-Metoprolol-d7 achieves <8% CV in metoprolol quantification vs. >12% CV when used for diltiazem .

- Sensitivity : Limits of detection (LOD) for metoprolol with (R)-Metoprolol-d7 are 0.1 ng/mL, compared to 0.5 ng/mL for cross-applications .

Metabolic Stability and Deuterium Effects

Deuterium slows cytochrome P450-mediated oxidation, extending the half-life of (R)-Metoprolol-d7 compared to non-deuterated (R)-metoprolol. This property minimizes interference from IS degradation during long-term storage or extended MS runs . In contrast, non-deuterated ISs like α-ergocryptine require frequent recalibration under similar conditions .

Biological Activity

(R)-Metoprolol-d7 is a deuterated form of the selective beta-1 adrenergic receptor blocker metoprolol, widely used in the treatment of cardiovascular conditions such as hypertension and heart failure. The deuteration enhances its stability and can aid in pharmacokinetic studies, making it a valuable compound for research in both clinical and experimental settings.

(R)-Metoprolol-d7 functions primarily by selectively blocking beta-1 adrenergic receptors, which are predominantly found in cardiac tissues. This blockade leads to a reduction in heart rate and myocardial contractility, ultimately decreasing cardiac output and blood pressure. The compound's mechanism involves inhibition of cyclic adenosine monophosphate (cAMP) production, which subsequently reduces the activity of protein kinase A (PKA) and the phosphorylation of target proteins involved in cardiac function.

Pharmacokinetics

Research indicates that (R)-Metoprolol-d7 exhibits unique pharmacokinetic properties due to its deuterated structure. A study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) demonstrated that the compound's metabolism is influenced by various factors including age, sex, dosage, and interactions with other medications .

Key Pharmacokinetic Findings:

- Half-life : Approximately 3 to 6 hours.

- Bioavailability : Ranges from 40% to 50%.

- Volume of distribution : High distribution volume suggests extensive tissue uptake.

Comparison with (S)-Metoprolol

The biological activity of (R)-Metoprolol-d7 is often compared with its enantiomer (S)-Metoprolol, which has been shown to have a significantly higher affinity for beta-1 receptors. This difference emphasizes the importance of chirality in drug efficacy; while (R)-Metoprolol-d7 does exhibit beta-blocking activity, it is less potent than its counterpart.

| Property | (R)-Metoprolol-d7 | (S)-Metoprolol |

|---|---|---|

| Beta-1 Affinity | Lower | Higher |

| Clinical Use | Cardiovascular | Cardiovascular |

| Metabolism | CYP2D6 dependent | CYP2D6 dependent |

Clinical Study on Metoprolol Concentrations

A cross-sectional study analyzed metoprolol concentrations in various biological samples including plasma, urine, and exhaled breath condensate (EBC). The study involved 39 patients and highlighted significant variability in drug levels correlated with dosage and individual metabolic patterns. Notably, plasma concentrations ranged from 1.15 to 253.21 µg·L after administration of various doses .

Adverse Event Reporting

A historical analysis using data from the US Food and Drug Administration's Adverse Event Reporting System indicated that generic formulations of metoprolol had higher rates of adverse events compared to brand formulations. This underscores the clinical relevance of monitoring drug formulations post-market .

Drug Interactions

(R)-Metoprolol-d7 has been shown to interact significantly with CYP2D6 inhibitors such as paroxetine. Such interactions can lead to increased plasma concentrations of both (R)- and (S)-metoprolol, necessitating careful dose adjustments in clinical settings .

Therapeutic Drug Monitoring

The importance of therapeutic drug monitoring (TDM) for metoprolol was emphasized in studies focusing on individualized patient care. TDM allows for optimization of dosing regimens based on measured drug levels in biological fluids, enhancing safety and efficacy .

Q & A

Q. How is (R)-Metoprolol-d7 utilized as an internal standard in LC-MS/MS quantification of metoprolol and its metabolites?

(R)-Metoprolol-d7 is employed as a stable isotopically labeled internal standard (SIL-IS) to enhance precision in quantitative analyses. Its deuterium atoms (seven substitutions) create a distinct mass shift, enabling differentiation from non-deuterated metoprolol in mass spectrometry. For example, in LC-MS/MS workflows, transitions such as m/z 275 → 123 for metoprolol-d7 are monitored, with collision energies optimized at -11.5 V for ionization stability . This approach minimizes matrix effects and improves recovery rates in complex biological or environmental samples (e.g., wastewater extracts) by compensating for analyte loss during sample preparation .

Q. What synthetic methodologies ensure high enantiomeric purity of (R)-Metoprolol-d7 for research applications?

Synthesis involves enantioselective catalysis or chiral resolution techniques. For instance, chiral chromatography using columns like Chiralpak AD-H or cellulose-based stationary phases can separate (R)- and (S)-enantiomers of metoprolol-d7 after deuteration. The deuterium is typically introduced at metabolically stable positions (e.g., methyl or methoxy groups) via hydrogen-deuterium exchange under controlled acidic or basic conditions. Purity (>99%) is validated using chiral HPLC coupled with polarimetric detection, ensuring minimal cross-contamination between enantiomers .

Q. How does deuteration influence the metabolic stability of (R)-Metoprolol-d7 compared to non-deuterated metoprolol?

Deuteration at key metabolic sites (e.g., positions vulnerable to cytochrome P450 oxidation) introduces a kinetic isotope effect (KIE), slowing enzymatic degradation. For example, in vitro hepatic microsomal studies show a 2–3-fold increase in half-life for (R)-Metoprolol-d7 compared to its non-deuterated counterpart. This allows researchers to track parent compound pharmacokinetics without interference from rapid metabolite formation, particularly in CYP2D6-mediated pathways .

Advanced Research Questions

Q. What strategies resolve co-elution challenges when separating (R)-Metoprolol-d7 from its (S)-enantiomer in chiral analytical methods?

Advanced chiral separation requires optimizing mobile phase composition and column temperature. For instance, using a Chiralcel OD-RH column with a hexane/ethanol/isopropylamine (90:10:0.1 v/v) mobile phase at 25°C achieves baseline resolution (Rs > 2.0) between enantiomers. Additionally, coupling with high-resolution mass spectrometry (HRMS) enables deconvolution of co-eluting peaks via exact mass differences (Δm/z = 0.002–0.005) attributable to isotopic fine structure .

Q. Which in vitro models best replicate the stereoselective pharmacokinetics of (R)-Metoprolol-d7 in human tissues?

Primary human hepatocytes or transfected cell lines (e.g., HEK293 expressing CYP2D6) are preferred for studying stereoselective metabolism. These models retain enzyme activity and membrane transporters (e.g., OCT1), enabling quantification of enantiomer-specific hepatic uptake and clearance. For distribution studies, 3D spheroid models or perfused organ systems (e.g., liver-on-a-chip) provide tissue-level resolution of deuterated vs. non-deuterated compound partitioning .

Q. How can contradictions in tissue-specific distribution data for (R)-Metoprolol-d7 be resolved?

Discrepancies often arise from variability in tissue homogenization protocols or ionization suppression in mass spectrometry. To address this:

- Use isotopic dilution methods: Spiking tissues with known quantities of (R)-Metoprolol-d7 before extraction corrects for recovery inefficiencies .

- Employ orthogonal validation: Cross-validate LC-MS/MS results with MALDI imaging or radiolabeled studies (e.g., using ³H-metoprolol analogs) to confirm spatial distribution patterns .

- Standardize sampling protocols: For environmental studies, passive sampling devices (e.g., o-DGTs) pre-spiked with deuterated standards normalize analyte adsorption kinetics across heterogeneous matrices .

Methodological Considerations

- Data Analysis : Use nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability in pharmacokinetic studies, incorporating covariates like CYP2D6 genotype .

- Quality Control : Include batch-specific calibration curves with ≥6 points and replicate injections (n=3) to ensure intraday precision (CV < 15%) .

- Ethical Compliance : For human studies, document deuterated compound safety profiles per ICH M3(R2) guidelines, emphasizing non-radioactive tracer status and minimal systemic exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.